Oleanolic acid dihydrate is a naturally occurring triterpenoid compound primarily derived from the leaves and fruits of various plants, including Olea europaea (olive tree), Liquidambar formosana, and other members of the family Oleaceae. It is classified as a pentacyclic triterpene, specifically belonging to the oleanane type, which is characterized by its unique structural framework that includes five interconnected rings. Oleanolic acid has gained significant attention in pharmacology due to its diverse biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .
The synthesis of oleanolic acid dihydrate can be achieved through several methods, often involving extraction from natural sources or semi-synthetic modifications. A notable synthetic route involves the following two-step protocol:
The molecular structure of oleanolic acid dihydrate can be described as follows:
Oleanolic acid participates in various chemical reactions that modify its structure for enhanced biological activity:
The mechanism of action of oleanolic acid involves multiple pathways:
Oleanolic acid dihydrate exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications.
Oleanolic acid dihydrate has a wide range of scientific applications:
Oleanolic acid dihydrate (C₃₀H₄₈O₃·2H₂O) is a crystalline hydrate form of oleanolic acid, a pentacyclic triterpenoid first isolated in 1918 and structurally characterized in 1960 [1] [10]. The dihydrate variant exhibits enhanced stability and crystallinity compared to its anhydrous counterpart, properties advantageous for pharmaceutical standardization. This compound occurs ubiquitously as a free acid or aglycone precursor in over 2,000 plant species, predominantly concentrated in the epicuticular waxes as a barrier against pathogens and environmental stressors [1] [4] [8].
Table 1: Natural Occurrence of Oleanolic Acid in Selected Medicinal Plants
Plant Source | Plant Part | Concentration Range | Extraction Methods |
---|---|---|---|
Olea europaea (Olive) | Fruit/Skin | 27–4356 µg/g FW | Ethanol maceration, Crystallization |
Syzygium spp. (Clove) | Buds | Not quantified | Soxhlet extraction (Hexane/DCM) |
Ligustrum lucidum | Fruit | High (Standardized) | Microwave-assisted extraction |
Panax ginseng | Roots | 1% (w/w) | Ultrasonic-assisted extraction |
Vitis vinifera (Grape) | Peel | 176.2 µg/g DW | Methanol sonication, Column chromatography |
Geographical, developmental, and environmental factors significantly influence its concentration. For example, olive cultivars exhibit variable triterpene profiles, with oleanolic acid constituting up to 17.75 mg/kg in virgin olive oils [2] [7]. Industrial olive waste streams serve as sustainable sources for large-scale isolation, aligning with green chemistry principles [8].
Traditional medical systems have long exploited oleanolic acid-rich plants for hepatoprotection, anti-inflammatory effects, and wound healing. In Chinese medicine, Ligustrum lucidum (privet fruit) treated liver disorders and age-related debility, while Ayurveda employed Ocimum sanctum (holy basil) for metabolic and inflammatory conditions [4] [6]. Saponin glycosides containing oleanolic acid aglycones demonstrated immunomodulatory and tissue-regenerative properties, accelerating granulation and collagen deposition in wounds [6]. Mechanistic studies validate these applications: oleanolic acid enhances telomerase activity in peripheral blood mononuclear cells (5.9-fold) and modulates cytokines like IL-10 and TNF-α [1] [7].
The formal transition to modern therapeutics began when Chinese researchers developed oleanolic acid tablets for viral hepatitis in the 1970s, leveraging its hepatoprotective action. This marked one of the earliest pharmaceutical integrations of a triterpenoid into evidence-based medicine [4] [10]. Contemporary research extends to kidney diseases (e.g., diabetic nephropathy and lupus nephritis), where oleanolic acid dihydrate attenuates fibrosis via TGF-β1 suppression and NLRP3 inflammasome inhibition [4] [9].
The inherent pharmacokinetic limitations of oleanolic acid dihydrate—poor aqueous solubility (log P ≈ 8.58) and moderate bioavailability—drive targeted structural modifications. Key reactive sites include the C-3 hydroxyl, C-12/C-13 double bond, and C-28 carboxyl [3] [5] [9]. Semisynthetic derivatives amplify bioactivity by orders of magnitude:
Table 2: Structural Modifications and Pharmacological Enhancement of Oleanolic Acid Derivatives
Derivative Class | Example Compound | Modification Site | Bioactivity Enhancement | Mechanistic Action |
---|---|---|---|---|
Carbonyl-enriched | CDDO (Bardoxolone) | C-1/C-2: Cyanoenone | 200,000× anti-inflammatory potency | NRF2 activation, NF-κB inhibition |
Amino acid conjugates | L-Valine methyl ester | C-28: Amide bond | 12× higher antitumor efficacy (HepG2) | p53 upregulation, COX-2 mediated apoptosis |
Heterocyclic hybrids | Oxadiazole/Oleana-1(10) | C-ring functionalization | Potent 5-lipoxygenase inhibition (IC₅₀ = 0.8 μM) | Dual COX-2/5-LOX blockade |
Metal complexes | Zn-Oleanolic acid | Carboxylate coordination | Immunomodulatory effects in asthma models | TLR2/NF-κB pathway suppression |
Structure-activity relationship (SAR) studies reveal that:
Omaveloxolone, a C-4 modified derivative, recently gained FDA approval for Friedreich’s ataxia, validating triterpenoid modification strategies for neurodegenerative diseases [8]. These advances underscore oleanolic acid dihydrate’s role as a versatile scaffold for novel therapeutics targeting chronic inflammation, metabolic dysregulation, and oncogenesis.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: